molecular formula C13H13BrN2O2S B2877297 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide CAS No. 568554-47-2

4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide

Cat. No. B2877297
CAS RN: 568554-47-2
M. Wt: 341.22
InChI Key: DMVSHKDBCDYTDR-UHFFFAOYSA-N
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Description

4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C12H11BrN2O2S . It has an average mass of 327.197 Da and a monoisotopic mass of 325.972443 Da .

Scientific Research Applications

Electrical Conductivity Optimization

One application of sulfonamide compounds involves the optimization of electrical conductivity in nanocomposites. For instance, a study conducted by Şahal, Torğut, and Canpolat (2021) synthesized and characterized sulfonamide-based Schiff base composites with graphene (SA-GF), focusing on their electrical conductivity properties. The optimum electrical conductivity of these composites was determined, showcasing the potential of sulfonamide derivatives in enhancing the conductivity of materials for various technological applications (Şahal, Torğut, & Canpolat, 2021).

Antibacterial Properties

Sulfonamides have been explored for their antibacterial properties when immobilized on polymeric carriers. A study highlighted the synthesis of 4-aminophenylsulfonamide immobilized on polymeric carriers, demonstrating significant antibacterial activity against E. coli K12, indicating a novel approach to reducing toxicity and enhancing the effectiveness of sulfonamide antibiotics (Toropin et al., 2017).

Enzyme Inhibition and Anticancer Activity

Sulfonamide derivatives have been studied for their enzyme inhibitory activities and potential anticancer properties. Morsy et al. (2009) synthesized bis-sulfonamides that showed significant inhibition against the carbonic anhydrase enzyme and exhibited cytotoxic activity against various cancer cell lines, including human colon, lung, and breast cancer cells. This research underscores the potential of sulfonamide compounds in developing new anticancer therapies (Morsy et al., 2009).

Molecular Design and Drug Discovery

The sulfonamide group's role in medicinal chemistry, particularly in drug design, is well-documented. Kalgutkar, Jones, and Sawant (2010) and Smith and Jones (2008) review the essential function of the sulfonamide group in various marketed drugs, illustrating its versatility and significance in developing new therapeutic agents. These reviews provide insight into the molecular design strategies that leverage the sulfonamide group for medicinal applications (Kalgutkar, Jones, & Sawant, 2010).

Environmental Impact and Degradation

Sulfonamide antibiotics' persistence in the environment and their potential to promote antibiotic resistance pose significant challenges. Studies on the environmental distribution, degradation, and impact of sulfonamides, such as those conducted by Sukul and Spiteller (2006), emphasize the need for understanding and mitigating the environmental risks associated with these compounds (Sukul & Spiteller, 2006).

Future Directions

Future research could focus on the synthesis and characterization of 4-amino-N-(4-bromophenyl)-2-methylbenzene-1-sulfonamide, as well as investigation of its potential biological activities. This could include antimicrobial and anticancer activities, similar to related compounds .

properties

IUPAC Name

4-amino-N-(4-bromophenyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-9-8-11(15)4-7-13(9)19(17,18)16-12-5-2-10(14)3-6-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVSHKDBCDYTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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